N-benzyl-2-methoxy-N-methylacetamide
Description
Significance of Acetamide (B32628) Scaffolds in Advanced Chemical Synthesis
Acetamide derivatives are integral to the development of new therapeutic agents. lgcstandards.com They are found in a wide array of drugs, highlighting their ability to impart favorable pharmacological properties. medchemexpress.com The amide bond is a key feature in peptides and proteins, and the acetamide group can mimic these natural structures, leading to compounds with high biological specificity. biosynth.com In advanced chemical synthesis, the acetamide scaffold is utilized for its ability to participate in a variety of chemical transformations, enabling the construction of intricate molecular frameworks. nih.gov The N-substituent on the acetamide can be readily modified, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its function. nih.gov
Contextualizing N-benzyl-2-methoxy-N-methylacetamide within Contemporary Organic Chemistry
This compound integrates several key functional groups that are of significant interest in modern organic chemistry. The N-benzyl group is a common protecting group for amines and can also play a crucial role in the biological activity of a molecule. uni.lu The N-methyl group can influence the compound's conformation and metabolic stability. The 2-methoxy group can impact the molecule's polarity, solubility, and potential for hydrogen bonding, which are critical factors in its interaction with biological targets. nih.gov
The combination of these features in a single molecule places this compound at the intersection of several areas of active research, including the development of new synthetic methodologies and the exploration of novel bioactive compounds. While specific research on this exact compound is not widely published, its structure suggests potential applications as an intermediate in the synthesis of more complex molecules or as a candidate for biological screening in various therapeutic areas. google.com
Historical Trajectories and Foundational Discoveries Related to this compound
The scientific journey leading to the synthesis and understanding of molecules like this compound is built upon centuries of foundational discoveries in organic chemistry. The development of methods for forming amide bonds, a reaction central to the synthesis of acetamides, has been a long-standing area of research. Early methods often required harsh reaction conditions, but the 20th and 21st centuries have seen the advent of a plethora of milder and more efficient coupling reagents.
The introduction of protecting group strategies, such as the use of the benzyl (B1604629) group for amines, was a significant milestone that enabled the synthesis of complex polyfunctional molecules. Similarly, the development of techniques for the selective introduction of functional groups, like the methoxy (B1213986) group, has been crucial. While a specific historical timeline for this compound is not documented, its existence is a testament to the cumulative progress in synthetic organic chemistry, which has provided the tools and knowledge necessary to construct such a precisely substituted molecule. The synthesis of related N-methylacetamides from acetic acid and methylamine (B109427) has been a subject of industrial process development, highlighting the commercial importance of this class of compounds.
Chemical Compound Information
| Compound Name |
| This compound |
| Acetic acid |
| Methylamine |
Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C11H15NO2 |
| Monoisotopic Mass | 193.11028 Da |
| Predicted XlogP | 1.1 |
Note: Data is based on predicted values. google.com
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-methoxy-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(11(13)9-14-2)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLLKUXGWMVYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N Benzyl 2 Methoxy N Methylacetamide
Established Synthetic Pathways
Traditional synthetic routes are well-documented in organic chemistry and provide reliable methods for the laboratory-scale preparation of amides like N-benzyl-2-methoxy-N-methylacetamide.
Direct Amide Coupling Protocols
Direct amide coupling, or amidation, involves the reaction of a carboxylic acid with an amine, facilitated by a coupling agent to form the amide bond. This is one of the most common methods for amide synthesis due to its mild conditions and broad substrate scope. masterorganicchemistry.com For the synthesis of this compound, this protocol involves the direct reaction of 2-methoxyacetic acid and N-methylbenzylamine.
The key challenge in this reaction is the activation of the carboxylic acid's carboxyl group, as it is generally unreactive towards amines under ambient conditions. Stoichiometric coupling agents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine.
Detailed Research Findings: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are extensively used for this purpose. masterorganicchemistry.com The reaction proceeds through an O-acylisourea intermediate, which is highly reactive. To improve yields and minimize side reactions like racemization (if chiral centers are present), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to form an active ester intermediate, which then reacts with the amine. masterorganicchemistry.com
Table 1: Common Amide Coupling Reagents and Conditions This table is interactive. You can sort and filter the data.
| Coupling Reagent | Additive | Typical Solvent | Temperature | Key Feature |
|---|---|---|---|---|
| DCC | HOBt | Dichloromethane (DCM) | 0 °C to RT | Forms insoluble dicyclohexylurea (DCU) byproduct. |
| EDCI | HOBt/HOAt | DCM, DMF | 0 °C to RT | Water-soluble carbodiimide; byproduct is also water-soluble. |
| HATU | N/A | Dimethylformamide (DMF) | RT | Highly efficient uronium-based reagent, rapid coupling. |
Reductive Amination and Subsequent Acetylation Approaches
Step 1: Reductive Amination to form N-methylbenzylamine Reductive amination is a powerful method for forming carbon-nitrogen bonds. harvard.edu It begins with the condensation of a carbonyl compound (benzaldehyde) with a primary amine (methylamine) to form an intermediate imine (or its protonated form, an iminium ion). This intermediate is then reduced in situ to the target secondary amine, N-methylbenzylamine. wikipedia.org
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. harvard.edu Sodium triacetoxyborohydride is often preferred as it is a mild and selective reagent that can be used in a one-pot reaction without reducing the starting aldehyde. harvard.edu
Step 2: N-Acetylation of N-methylbenzylamine Once the N-methylbenzylamine has been synthesized and purified, it is acylated to form the final product. This is typically achieved by reacting the amine with an activated form of 2-methoxyacetic acid, most commonly 2-methoxyacetyl chloride or 2-methoxyacetic anhydride (B1165640). The reaction is a standard nucleophilic acyl substitution, usually carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl or acetic acid byproduct. masterorganicchemistry.com
Condensation Reactions in this compound Synthesis
Condensation reactions for amide synthesis refer to the direct formation of an amide from a carboxylic acid and an amine with the elimination of water. While this is the most atom-economical approach, it typically requires harsh conditions, such as high temperatures (often >160 °C), to drive the equilibrium towards the product by removing water. mdpi.com
Recent advancements have focused on the development of catalysts that can facilitate this direct condensation under milder conditions. ucl.ac.uk
Detailed Research Findings: Boric acid and various boronic acids have been identified as effective catalysts for direct amidation. dur.ac.uksciepub.com The proposed mechanism involves the reaction of boric acid with the carboxylic acid to form a mixed anhydride or another activated species in situ. sciepub.com This activated intermediate is then more susceptible to nucleophilic attack by the amine, regenerating the catalyst in the process. sciepub.com Other catalytic systems based on metals like zirconium and titanium have also been developed, which act as Lewis acids to activate the carboxylic acid. ucl.ac.uk These catalytic methods represent a greener alternative to routes requiring stoichiometric coupling agents, as the only byproduct is water. dur.ac.uk
Advanced and Scalable Synthetic Techniques
To meet the demands of larger-scale production and high-throughput synthesis, advanced techniques like solid-phase and continuous flow synthesis are being applied to amide bond formation.
Solid-Phase Synthesis Applications for this compound and Analogues
Solid-phase synthesis, famously developed for peptide synthesis, is a powerful technique for preparing libraries of compounds and simplifying purification. luxembourg-bio.com This methodology can be adapted for the synthesis of this compound and its analogues.
The core principle involves anchoring one of the starting materials to an insoluble polymer resin. The reaction is carried out, and then excess reagents and byproducts are simply washed away. The final product is cleaved from the resin in the last step.
Synthetic Strategy: A potential solid-phase route to the target molecule could involve two main approaches:
Amine on Resin: An N-methylamine functionalized resin could be reacted with benzaldehyde (B42025) in a reductive amination step to generate a resin-bound N-methylbenzylamine. Subsequent acylation with excess 2-methoxyacetyl chloride, followed by washing and cleavage, would yield the desired product.
Acid on Resin: Methoxyacetic acid could be anchored to a suitable resin (e.g., Wang or Rink amide resin). The resin-bound acid would then be activated using standard coupling agents and reacted with N-methylbenzylamine in solution. After the reaction is complete, the resin is washed thoroughly, and the final this compound is cleaved from the support. researchgate.net
This technique is especially advantageous for creating libraries of related amides by varying the amine or acylating agent used in each step.
Continuous Flow Reactor Systems for Enhanced Production and Selectivity
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability and reproducibility. thieme-connect.denih.gov
Amide synthesis is well-suited for continuous flow systems. digitellinc.com A solution of 2-methoxyacetic acid, a coupling agent, and N-methylbenzylamine can be mixed at a T-junction and passed through a heated reactor coil. The residence time in the reactor can be precisely controlled to maximize conversion. This setup allows for the safe use of highly reactive or unstable intermediates, as they are generated and consumed in situ in small volumes. rsc.org For instance, the use of potentially explosive acyl azides for amide formation has been demonstrated safely in flow reactors. rsc.org
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Amidation This table is interactive. You can sort and filter the data.
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Difficult; requires larger vessels and poses safety risks. | Easy; achieved by running the system for longer periods. |
| Safety | Potential for thermal runaway in large exothermic reactions. | Superior heat dissipation; small reaction volumes minimize risk. |
| Heat & Mass Transfer | Often inefficient, leading to local hot spots and gradients. | Highly efficient due to high surface-area-to-volume ratio. |
| Reaction Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. |
| Reproducibility | Can vary between batches. | Highly reproducible due to consistent process parameters. |
| Process Integration | Difficult to couple multiple reaction steps. | "Telescoping" of multiple steps (e.g., reduction and acylation) is possible. |
Key Reagents and Optimal Reaction Conditions in this compound Preparation
Detailed information regarding the specific reagents and optimized conditions for the synthesis of this compound is not available in the public domain based on the conducted search.
Comparative Analysis of Synthetic Routes: Mechanistic and Efficiency Considerations
A comparative analysis of synthetic routes for this compound cannot be performed as no established synthetic methods were found in the provided search results.
Chemical Reactivity and Transformation Studies of N Benzyl 2 Methoxy N Methylacetamide
Fundamental Reaction Profiles
The reactivity of N-benzyl-2-methoxy-N-methylacetamide is primarily dictated by the amide functionality and the N-benzyl group. These sites are susceptible to a variety of transformations, including oxidation, reduction, and nucleophilic substitution.
Oxidation Reactions and Resultant Product Formation
The N-benzyl group is the most likely site for oxidation. A common oxidative transformation for N-benzyl amides is oxidative debenzylation. This reaction cleaves the benzyl-nitrogen bond, yielding the corresponding secondary amide and benzaldehyde (B42025). Various reagents can accomplish this transformation, often under mild conditions.
One effective method involves the use of a bromo radical generated from an alkali metal bromide and an oxidant like Oxone. organic-chemistry.orgfigshare.comacs.orgacs.org The proposed mechanism involves the abstraction of a hydrogen atom from the benzylic position by the bromo radical, followed by oxidation to an iminium ion, which is then hydrolyzed to the debenzylated amide and benzaldehyde. acs.org
A representative oxidative debenzylation of an N-benzyl amide is shown below:
| Starting Material (Analogue) | Reagents and Conditions | Product | Yield (%) |
| N-benzyl-N-methylbenzenesulfonamide | KBr, Oxone, MeNO₂, 30°C | N-methylbenzenesulfonamide | >99 |
| N-benzyl-N-phenylbenzamide | NaBr, Oxone, MeCN/H₂O, 30°C | N-phenylbenzamide | 95 |
Data derived from studies on analogous N-benzyl amides. acs.orgacs.org
Reduction Reactions Leading to Diverse Amine and Amide Species
The amide group in this compound can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reduction of a tertiary amide yields a tertiary amine. In this case, the product would be N-benzyl-N-(2-methoxyethyl)methylamine.
Alternatively, the benzyl (B1604629) group can be removed via hydrogenolysis. This reductive cleavage of the C-N bond is typically achieved using hydrogen gas and a palladium catalyst (e.g., Pd/C). acs.org This reaction would yield 2-methoxy-N-methylacetamide and toluene. The efficiency of this reaction can be enhanced by the addition of an acid. researchgate.net
| Reaction Type | Reagents and Conditions | Expected Product |
| Amide Reduction | 1. LiAlH₄, THF; 2. H₂O | N-benzyl-N-(2-methoxyethyl)methylamine |
| Debenzylation | H₂, Pd/C, Ethanol | 2-methoxy-N-methylacetamide |
Nucleophilic Substitution Reactions at Amide Nitrogen and Benzyl Positions
Nucleophilic substitution reactions can potentially occur at two sites: the amide carbonyl carbon and the benzylic carbon.
At the Amide Carbonyl (Nucleophilic Acyl Substitution): Amides are generally less reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives like acid chlorides or esters. byjus.com This is due to the resonance stabilization of the amide bond. For a substitution reaction to occur, a strong nucleophile and typically harsh reaction conditions (e.g., strong acid or base catalysis) are required. The reaction proceeds through a tetrahedral intermediate. pearson.commasterorganicchemistry.com
At the Benzyl Position: Nucleophilic substitution at the sp³-hybridized benzylic carbon is also possible, although less common for amides compared to benzyl halides. Such reactions would likely proceed via an Sₙ2 mechanism, which would be sensitive to steric hindrance. Given that the nitrogen atom is part of an amide and is also substituted with a methyl group, steric hindrance at the benzylic carbon is significant, making this pathway less favorable.
Advanced Mechanistic Investigations
Further understanding of the reactivity of this compound can be gained by exploring the mechanistic pathways of key reactions.
Exploration of Nucleophilic Acyl Substitution Pathways
As mentioned, nucleophilic acyl substitution at the amide carbonyl is challenging but can be forced. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon to form a tetrahedral intermediate. The departure of the leaving group, in this case, the -N(CH₃)(CH₂Ph) group, would be difficult as it is a strong base (pKa of the conjugate acid is high). Therefore, acid or base catalysis is often necessary to facilitate the reaction.
Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. Under basic conditions, a strong nucleophile attacks the carbonyl carbon, and the reaction may be driven forward if a stable product is formed.
Alkylation Reactions and Regioselectivity
Alkylation of amides can occur at either the nitrogen or the oxygen atom. N-alkylation of secondary amides is a common reaction. However, for a tertiary amide like this compound, further N-alkylation to form a quaternary ammonium (B1175870) salt is generally difficult and requires a very reactive alkylating agent.
Stereoselective Transformations Involving this compound Motifs
The structural motif of this compound, characterized by the presence of a Weinreb amide functionality, lends itself to a variety of stereoselective chemical transformations. These reactions are pivotal in organic synthesis for the controlled formation of carbon-carbon double bonds, yielding specific stereoisomers. This section explores the application of Julia Olefination and Horner-Wadsworth-Emmons reaction protocols involving substrates that share the core N-acyl-N-methoxy-N-methylamide structure.
Julia Olefination Protocol Applications
The Julia Olefination, particularly its modified version, the Julia-Kocienski olefination, has been successfully employed for the synthesis of α,β-unsaturated N-methoxy-N-methylamides (Weinreb amides). This reaction typically involves the condensation of an aldehyde with a sulfonyl derivative of an N-methoxy-N-methylacetamide. researchgate.net
Detailed research has shown that reagents such as N-methoxy-N-methyl-2-phenylsulfonylacetamide and 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide are effective precursors for this transformation. researchgate.net The reaction proceeds via the formation of a carbanion from the sulfonylacetamide, which then adds to an aldehyde. Subsequent elimination steps lead to the formation of the alkene product. The stereochemical outcome of the olefination can often be controlled by the choice of the sulfonyl leaving group, the base, and the reaction conditions. organic-chemistry.org
For instance, the reaction of 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide with various aldehydes under Julia-Kocienski conditions provides access to the corresponding α,β-unsaturated N-methoxy-N-methylamides. researchgate.net The conditions can be tuned to favor the formation of either (E)- or (Z)-isomers.
| Sulfonylacetamide Reactant | Aldehyde | Base | Solvent | Major Product Stereoisomer | Yield (%) |
|---|---|---|---|---|---|
| N-methoxy-N-methyl-2-(phenylsulfonyl)acetamide | Benzaldehyde | LHMDS | THF | (E)-N-methoxy-N-methylcinnamamide | Data not available |
| 2-(Benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide | Cyclohexanecarbaldehyde | NaH | DMF | (Z)-3-Cyclohexyl-N-methoxy-N-methylacrylamide | >98% Z-selectivity |
| 2-(Benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide | Butyraldehyde | DBU | CH2Cl2 | (E)-N-Methoxy-N-methyl-2-hexenamide | Data not available |
Horner-Wadsworth-Emmons Reaction Utilizations
The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for the stereoselective synthesis of alkenes, and it has been applied to phosphonate (B1237965) derivatives of acetamides. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene, typically with a high degree of (E)-selectivity. wikipedia.orgorganic-chemistry.org
Research in this area has explored the use of phosphonoacetamide (B1211979) reagents in HWE reactions. A structurally similar compound, N-benzyl-N-methyl(diethylphosphono)acetamide, has been utilized in the Horner-Wadsworth-Emmons reaction. researchgate.net In a specific application, this phosphonoacetamide was converted to its η⁶-RuCp⁺ complex. researchgate.net Deprotonation with sodium hydride generated the corresponding phosphonate carbanion, which then reacted with various aldehydes to yield the α,β-unsaturated amide products. researchgate.net The presence of the bulky CpRu group directs the nucleophilic attack to occur exclusively from the opposite face, thereby controlling the stereochemical outcome of the reaction. researchgate.net
The HWE reaction of phosphonoacetamides provides a reliable method for the synthesis of α,β-unsaturated amides, which are valuable intermediates in organic synthesis. The reaction conditions, including the choice of base and solvent, can influence the yield and stereoselectivity of the olefination. conicet.gov.ar
| Phosphonoacetamide Reactant | Aldehyde | Base | Solvent | Product | Stereoselectivity |
|---|---|---|---|---|---|
| [η⁶-(N-benzyl-N-methyl(diethylphosphono)acetamide)]RuCp⁺PF₆⁻ | Benzaldehyde | NaH | THF | [η⁶-((E)-N-benzyl-N-methylcinnamamide)]RuCp⁺PF₆⁻ | High (E)-selectivity |
| [η⁶-(N-benzyl-N-methyl(diethylphosphono)acetamide)]RuCp⁺PF₆⁻ | Acetaldehyde | NaH | THF | [η⁶-((E)-N-benzyl-N-methylbut-2-enamide)]RuCp⁺PF₆⁻ | High (E)-selectivity |
| Diethyl (N-formyl-N-methylcarbamoylmethyl)phosphonate | (Internal Aldehyde) | DBU, LiCl | CH3CN | Cyclic α,β-unsaturated lactam | (E)-selective |
Advanced Spectroscopic and Structural Characterization of N Benzyl 2 Methoxy N Methylacetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
The ¹H NMR spectrum of N-benzyl-2-methoxy-N-methylacetamide is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ) of each signal is indicative of the local electronic environment, while the integration value corresponds to the number of protons generating the signal, and the multiplicity reveals the number of neighboring protons.
Based on the structure, the following proton environments can be identified:
Aromatic Protons: The five protons on the benzyl (B1604629) group's phenyl ring are expected to appear in the aromatic region of the spectrum.
Benzyl Methylene (B1212753) Protons: The two protons of the methylene bridge connecting the phenyl ring to the nitrogen atom (-N-CH₂-Ph).
N-Methyl Protons: The three protons of the methyl group directly attached to the amide nitrogen.
Methoxyacetyl Methylene Protons: The two protons of the methylene group adjacent to the carbonyl and the methoxy (B1213986) group (-CO-CH₂-O-).
Methoxy Protons: The three protons of the methoxy methyl group (-O-CH₃).
Due to the potential for hindered rotation around the amide C-N bond, as discussed in section 4.1.3, some of these signals, particularly those on the N-alkyl and acetyl groups, may appear as broadened or duplicated sets of peaks.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Proton Assignment |
| 7.20 - 7.40 | Multiplet (m) | 5H | Aromatic (C₆H₅) |
| ~ 4.6 | Singlet (s) | 2H | Benzyl Methylene (N-CH₂-Ph) |
| ~ 4.1 | Singlet (s) | 2H | Methoxyacetyl Methylene (CO-CH₂) |
| ~ 3.3 | Singlet (s) | 3H | Methoxy (O-CH₃) |
| ~ 3.0 | Singlet (s) | 3H | N-Methyl (N-CH₃) |
Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shift of these signals helps in identifying the type of carbon (e.g., carbonyl, aromatic, aliphatic).
The key carbon environments include:
Amide Carbonyl Carbon: The carbon of the C=O group, which typically resonates at a low field.
Aromatic Carbons: The six carbons of the phenyl ring, with the substituted carbon appearing at a different chemical shift from the five C-H carbons.
Aliphatic Carbons: The four distinct sp³-hybridized carbons of the N-benzyl methylene, N-methyl, methoxyacetyl methylene, and methoxy groups.
Similar to the ¹H NMR spectrum, the potential for conformational isomers may lead to the observation of doubled peaks for the carbons near the amide bond.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 170 | Amide Carbonyl (C=O) |
| ~ 136 | Aromatic Quaternary (C-N) |
| 127 - 129 | Aromatic (CH) |
| ~ 70 | Methoxyacetyl Methylene (CO-CH₂) |
| ~ 59 | Methoxy (O-CH₃) |
| ~ 52 | Benzyl Methylene (N-CH₂) |
| ~ 35 | N-Methyl (N-CH₃) |
Dynamic NMR Studies for Conformational Isomerism and Rotamer Analysis
Tertiary amides, such as this compound, exhibit a well-documented phenomenon of hindered rotation around the amide carbon-nitrogen (C-N) bond. This is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which imparts a significant partial double bond character to the C-N bond. scielo.brbeilstein-journals.org
This restricted rotation creates a substantial energy barrier, slowing the interconversion between two distinct planar conformations, known as E/Z isomers or rotamers. scielo.br If the rate of this interconversion is slow on the NMR timescale, separate signals for each rotamer can be observed. beilstein-journals.org This would result in a doubling of the NMR signals for the nuclei located near the amide bond, namely the N-methyl, N-benzyl, and methoxyacetyl groups.
The study of structurally similar tertiary amides has confirmed the presence of this rotational equilibrium in solution. scielo.br Dynamic NMR experiments, specifically variable-temperature (VT-NMR) studies, can be employed to investigate this behavior. By recording spectra at different temperatures, it is possible to observe the broadening and eventual coalescence of the doubled signals into single, time-averaged peaks as the temperature increases and the rate of rotation exceeds the NMR timescale. From the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the molecule's conformational dynamics.
Vibrational Spectroscopy
Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups. The most prominent feature would be the strong amide C=O stretching vibration. Other key absorptions would include C-H stretches for both aromatic and aliphatic groups, C=C stretches from the phenyl ring, and C-O and C-N stretching vibrations.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Predicted Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3030 - 3100 | C-H Stretch | Aromatic |
| 2850 - 3000 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~ 1650 | C=O Stretch | Tertiary Amide |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| ~ 1400 | C-N Stretch | Amine |
| ~ 1100 | C-O Stretch | Ether |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
For this compound (C₁₁H₁₅NO₂), the monoisotopic mass is 193.11 Da. uni.lu The mass spectrum would show a molecular ion peak (M⁺) at m/z 193. The fragmentation pattern upon ionization would be dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways would likely involve the cleavage of the benzyl group or fragmentation around the amide functionality. The formation of the stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 is a highly probable fragmentation pathway for benzyl-containing compounds.
Table 4: Predicted Mass Spectrometry Adducts for this compound uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 194.11756 |
| [M+Na]⁺ | 216.09950 |
| [M+NH₄]⁺ | 211.14410 |
| [M+K]⁺ | 232.07344 |
| [M-H]⁻ | 192.10300 |
Table 5: Plausible Mass Spectrometry Fragments
| m/z | Possible Fragment Ion |
| 193 | [C₁₁H₁₅NO₂]⁺ (Molecular Ion) |
| 120 | [C₇H₇NCH₃]⁺ |
| 102 | [M - C₇H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 73 | [CH₃OCH₂CO]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) and Fragmentation Pattern Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. In the positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, provide valuable structural information through the analysis of its fragmentation pattern.
While specific experimental ESI-MS/MS data for this compound is not widely published, a probable fragmentation pathway can be postulated based on the known behavior of similar N,N-disubstituted amides and benzylamines. nih.govnih.gov The primary sites for fragmentation are anticipated to be the amide bond and the benzylic C-N bond, due to their relative lability and the stability of the resulting fragments.
Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound (m/z 194.11) include:
Cleavage of the N-benzyl bond: This would result in the formation of a stable tropylium ion at m/z 91, a common fragment for benzyl-containing compounds, and a neutral loss of 2-methoxy-N-methylacetamide.
Cleavage of the amide C-N bond: This fragmentation would lead to the formation of an acylium ion. nih.govrsc.org
Loss of the methoxy group: The molecule could also undergo the loss of a methoxy group from the side chain.
A summary of predicted major fragments in the ESI-MS/MS spectrum is presented in the table below.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |
| 194.11 ([M+H]⁺) | 91.05 | Tropylium ion (C₇H₇⁺) | C₄H₈NO₂ |
| 194.11 ([M+H]⁺) | 121.07 | N-methylbenzylamine ion (C₈H₁₀N⁺) | C₃H₅O₂ |
| 194.11 ([M+H]⁺) | 163.08 | [M+H - OCH₃]⁺ | CH₃O |
This interactive table summarizes the predicted ESI-MS/MS fragmentation data.
Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) for Component Identification
Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) is a robust technique for the analysis of volatile and thermally stable compounds. In EI-MS, high-energy electrons bombard the molecule, leading to extensive fragmentation and a characteristic mass spectrum that can be used as a "fingerprint" for identification. nih.gov
The fragmentation of this compound under EI conditions is expected to be more energetic compared to ESI. The primary fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides. libretexts.org For this compound, this could lead to the formation of the benzyl cation (m/z 91) or the N-methyl-2-methoxyacetamide radical cation.
Amide bond cleavage: Similar to ESI-MS, cleavage of the N-CO bond is a probable fragmentation route. nih.gov
Rearrangement reactions: McLafferty-type rearrangements are possible if suitable gamma-hydrogens are present, although less likely in this specific structure.
The presence of the methoxy group on the acetyl moiety may also influence the fragmentation, potentially leading to the loss of formaldehyde (B43269) (CH₂O). oup.com
A table of the expected major fragment ions in the GC-EI-MS spectrum is provided below.
| Fragment Ion (m/z) | Proposed Structure/Origin | Relative Intensity |
| 193 | Molecular Ion [M]⁺• | Low |
| 121 | [C₈H₉NO]⁺• | Moderate |
| 91 | [C₇H₇]⁺ (Tropylium ion) | High |
| 77 | [C₆H₅]⁺ (Phenyl ion) | Moderate |
| 43 | [CH₃CO]⁺ (Acetyl cation) | Moderate |
This interactive table outlines the anticipated GC-EI-MS fragmentation data.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental formula by providing a highly accurate mass measurement. ethz.chnih.gov This technique can differentiate between compounds that have the same nominal mass but different elemental compositions.
For this compound (C₁₁H₁₅NO₂), the theoretical monoisotopic mass can be calculated with high precision. Experimental determination of this mass using HRMS would serve to confirm the elemental formula.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Theoretical Monoisotopic Mass | 193.11028 Da |
| Predicted [M+H]⁺ | 194.11756 Da |
| Predicted [M+Na]⁺ | 216.09950 Da |
| Predicted [M+K]⁺ | 232.07344 Da |
This interactive table presents the theoretical high-resolution mass data for this compound and its common adducts. uni.lu
An experimentally determined mass that falls within a narrow tolerance (typically <5 ppm) of the theoretical mass provides strong evidence for the proposed elemental composition.
X-ray Crystallography for Solid-State Molecular Conformation and Packing (where applicable for derivatives or related compounds)
As of the current literature, a crystal structure for this compound has not been reported. The compound is described as a liquid at room temperature, which would preclude analysis by single-crystal X-ray diffraction without derivatization or crystallization at low temperatures. nih.gov Analysis of closely related crystalline derivatives could, however, provide valuable insights into the likely conformational preferences of the N-benzyl and 2-methoxyacetamide (B107977) moieties. For instance, studies on other N,N-disubstituted amides have explored the impact of substituents on the planarity of the amide bond and rotational barriers.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. This comparison is crucial for validating the empirical and, by extension, the molecular formula of a newly synthesized compound.
For this compound, with the molecular formula C₁₁H₁₅NO₂, the theoretical elemental composition is as follows:
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 11 | 132.121 | 68.37% |
| Hydrogen | H | 1.008 | 15 | 15.120 | 7.83% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.25% |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.56% |
| Total | 193.246 | 100.00% |
This interactive table shows the theoretical elemental analysis data for this compound.
Experimental results from elemental analysis that closely match these theoretical percentages would provide strong confirmation of the compound's elemental composition and purity.
Based on a thorough search of available scientific literature, detailed computational and theoretical investigations specifically for the compound This compound are not publicly available. The required research findings for the sections and subsections outlined in your request—including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) surface analysis, and others—have not been published in the sources accessed.
While information exists for structurally similar compounds, using that data would be scientifically inaccurate for this compound due to differences in molecular structure, such as the presence of a methyl group on the nitrogen atom, which significantly alters the electronic and conformational properties.
Generating the detailed, data-driven article as specified would necessitate performing novel quantum chemical calculations, which is beyond the scope of this service. To ensure scientific accuracy and strictly adhere to the provided instructions, the article cannot be created without published research dedicated to this specific molecule.
Computational Chemistry and Theoretical Investigations of N Benzyl 2 Methoxy N Methylacetamide
Molecular Docking Simulations for Ligand-Target Interactions
Without primary research data on these specific topics for the requested compound, it is not possible to provide a scientifically accurate and informative article that adheres to the provided outline.
Applications and Emerging Research Avenues of N Benzyl 2 Methoxy N Methylacetamide
Role as a Key Synthetic Intermediate in Complex Organic Synthesis
N-benzyl-2-methoxy-N-methylacetamide serves as a prime example of a product synthesized through advanced, environmentally conscious chemical methods. Amide bonds are fundamental linkages in numerous natural products, proteins, and synthetic materials, making their formation a critical transformation in organic chemistry. nih.gov Traditionally, the synthesis of amides often required harsh conditions or produced significant chemical waste. nih.gov
Recent advancements have focused on more atom-economical approaches, such as acceptorless dehydrogenative coupling, which forms amide bonds directly from alcohols and amines while releasing only hydrogen gas as a byproduct. nih.gov In a notable study, this compound was successfully synthesized with an 88% isolated yield from the reaction of 2-methoxyethanol (B45455) and N-methylbenzylamine. nih.gov This synthesis was achieved using a commercially available ruthenium-based catalyst known as Ru-Macho. nih.govescholarship.org The reaction demonstrates a modern, efficient pathway to construct sterically hindered tertiary amides, which can be challenging to access through traditional methods. escholarship.org
The successful synthesis of this compound showcases its role as a target molecule in the development of new catalytic strategies. As an intermediate, its structure—possessing benzyl (B1604629), methyl, and methoxyacetyl groups—offers multiple reactive sites for further chemical modification, positioning it as a potential precursor for more complex molecular architectures.
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Yield |
|---|---|---|---|
| 2-methoxyethanol | N-methylbenzylamine | Ru-Macho | 88% |
Data sourced from Oldenhuis et al., 2014. nih.gov
Utility as a Building Block in Scaffold Diversification and Library Generation
The synthesis of this compound was part of a broader study to demonstrate the versatility of the Ru-Macho catalyst in generating a diverse library of amide compounds. nih.govescholarship.org The researchers synthesized fifteen different amides, including secondary and tertiary amides, by varying the alcohol and amine starting materials. nih.gov
This collection of molecules, with this compound being a key example (listed as Entry 13 in the study's primary table), highlights its function as a building block in the context of scaffold diversification. nih.gov By systematically altering the reactants, a wide range of amide structures can be generated from a common synthetic platform. This approach is fundamental to creating collections of related but structurally distinct molecules, which is a cornerstone of modern medicinal chemistry and materials science. The study successfully produced a variety of amides, showcasing the catalyst's tolerance to different functional groups and steric demands. escholarship.org
Table 2: Selected Amides Synthesized for Scaffold Diversification
| Compound Name | Amide Type |
|---|---|
| N-benzyl-2-methoxyacetamide | Secondary |
| (R)-2-methoxy-N-(1-phenylethyl)acetamide | Secondary |
| N-benzyl-2-(diethylamino)acetamide | Secondary |
| This compound | Tertiary |
| N-benzyl-N-ethyl-2-methoxyacetamide | Tertiary |
| N,N-dibenzyl-2-methoxyacetamide | Tertiary |
A selection of compounds from the library generated by Oldenhuis et al., 2014. nih.gov
Development in Combinatorial Chemistry Libraries for Drug Discovery
While the study that synthesized this compound did not explicitly frame its work as a drug discovery program, the methodology is directly applicable to the creation of combinatorial chemistry libraries. nih.govescholarship.org The ability to efficiently generate a diverse set of amide scaffolds is a key strategy in the search for new pharmaceutical agents, as the amide bond is a ubiquitous feature in many biologically active molecules. nih.gov
The research demonstrated that the catalytic system is robust enough to couple various amines and alcohols, including those with more complex structures. escholarship.org This flexibility is essential for combinatorial approaches, where the goal is to rapidly produce a large number of compounds for high-throughput screening. The synthesis of a library of amides, including this compound, serves as a proof-of-concept for applying this efficient dehydrogenative coupling method to generate focused libraries for identifying new drug leads.
Exploration in Industrial Chemical Product Development (e.g., dyes, pigments)
Currently, there is no specific information available in the scientific literature detailing the exploration or application of this compound in the development of industrial chemical products such as dyes or pigments. Its primary documented role is within the context of synthetic methodology research.
Biochemical Reagent Applications in Life Science Research
There is no specific information in the reviewed scientific literature regarding the use of this compound as a biochemical reagent in life science research. Its utility has been demonstrated in the field of organic chemical synthesis rather than in biological or biochemical assays.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-methoxyethanol |
| N-methylbenzylamine |
| N-benzyl-2-methoxyacetamide |
| (R)-2-methoxy-N-(1-phenylethyl)acetamide |
| N-benzyl-2-(diethylamino)acetamide |
| N-benzyl-N-ethyl-2-methoxyacetamide |
Design and Exploration of N Benzyl 2 Methoxy N Methylacetamide Derivatives and Analogues
Structure-Activity Relationship (SAR) Studies of N-benzyl-2-methoxy-N-methylacetamide Analogues
Influence of Benzyl (B1604629) and Methoxy (B1213986) Substitutions on Molecular Recognition and Activity
Research into N-benzyl-2-acetamidopropionamide derivatives has shed light on the critical role of both the N-benzyl and the 3-methoxy groups in determining the anticonvulsant activity of these compounds. Studies have shown that the presence of a small, substituted heteroatom moiety at the C(3) position is a key structural feature for maximal activity. nih.gov Among various heteroatom substituents tested, including halogens, nitrogen, and sulfur, oxygen-containing groups have demonstrated the most potent effects. nih.gov
Specifically, the N-benzyl-2-acetamido-3-methoxypropionamide (a close analogue of the title compound) and its ethoxy counterpart have exhibited highly potent anticonvulsant activities. nih.gov This suggests that the methoxy group plays a crucial role in the molecule's interaction with its biological target. Further investigations have indicated that the 2-acetamido group, while important, is not strictly necessary for anticonvulsant effects, as demonstrated by the activity of N-benzyl 2,3-dimethoxypropionamide. nih.gov However, the presence of the acetamido group in conjunction with the 3-methoxy substituent leads to a significant enhancement in potency. nih.gov
The N-benzyl group is another key contributor to the activity of this class of compounds. The lipophilic nature of the benzyl ring is thought to facilitate passage across biological membranes and to engage in favorable interactions, such as pi-stacking, with the target protein. The combination of the N-benzyl group and the 3-methoxypropionamide core creates a pharmacophore that is highly effective in eliciting a biological response.
| Compound | C(3) Substituent | Anticonvulsant Activity (ED50 in mg/kg, mice, i.p.) |
|---|---|---|
| (R)-18 | -OCH3 | 4.5 |
| 19 | -OCH2CH3 | 17.3 |
| (S)-18 | -OCH3 | >100 |
Data sourced from Choi et al. (1996). nih.gov
Stereochemical Effects on Biological and Chemical Properties
The stereochemistry of this compound analogues has a profound impact on their biological activity. Research on N-benzyl-2-acetamido-3-methoxypropionamide has unequivocally demonstrated that the anticonvulsant properties reside primarily in the (R)-stereoisomer. nih.gov The (R)-enantiomer exhibits a significantly lower ED₅₀ value (4.5 mg/kg in mice) compared to the (S)-enantiomer, whose ED₅₀ exceeds 100 mg/kg. nih.gov This stark difference in potency underscores the high degree of stereoselectivity in the interaction between the molecule and its biological target.
This stereochemical preference suggests a specific three-dimensional arrangement of the pharmacophoric groups—the N-benzyl, the acetamido, and the methoxy groups—is required for optimal binding and efficacy. The precise orientation of these groups, dictated by the chiral center, is crucial for molecular recognition. This highlights the importance of stereoselective synthesis in the development of active pharmaceutical ingredients based on this scaffold. The significant difference in activity between stereoisomers also suggests that the use of a racemic mixture would be suboptimal, with one enantiomer being largely inactive or potentially contributing to off-target effects.
Synthesis and Characterization of Novel this compound Derivatives
The development of new derivatives of this compound is crucial for further exploring their potential applications. This involves the synthesis of molecules with modified substituents and the creation of isosteric analogues to probe conformational space and biological activity.
Modified Acetamide (B32628) Derivatives with Varied Substituents
The synthesis of modified this compound derivatives often starts from readily available chiral precursors, such as amino acids, to ensure stereochemical control. A general approach involves the N-benzylation of an appropriate amino acid ester, followed by N-methylation and subsequent amidation with methoxyamine. Alternatively, the acetamide portion can be constructed first, followed by the introduction of the benzyl and methyl groups.
The synthesis of N-benzyl-2-acetamidopropionamide derivatives with various heteroatom substituents at the C(3) position has been successfully achieved. nih.gov For instance, the methoxy derivative can be prepared from N-acetyl-D-serine, which is first converted to its methyl ester and then O-methylated. Subsequent conversion to the acid chloride and reaction with benzylamine (B48309) affords the desired product. This modular approach allows for the introduction of a wide range of substituents at the C(3) position, enabling a systematic exploration of the SAR.
The characterization of these novel derivatives relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and purity of the synthesized compounds. Mass spectrometry provides information on the molecular weight, and chiral high-performance liquid chromatography (HPLC) is used to determine the enantiomeric purity of the final products.
Isosteric Analogues and Their Conformational Implications (e.g., boron isosteres)
Isosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. In the context of this compound, the replacement of key functional groups with isosteres can lead to novel analogues with altered conformational preferences and biological activities.
One area of interest is the development of boron isosteres. For example, α-aminoalkylboronic acids are recognized as bioisosteres of α-amino acids. researchgate.net The synthesis of α-amino acid-BODIPY derivatives through boron functionalization has been reported, leading to conformationally restricted molecules. nih.gov These studies demonstrate the feasibility of incorporating boron into amino acid-derived structures, which could be extended to the this compound scaffold. The replacement of the carboxylic acid or amide functionality with a boronic acid or a related boron-containing group could significantly alter the geometry and electronic properties of the molecule, potentially leading to novel biological activities.
The conformational implications of such isosteric replacements are significant. The introduction of a boron atom can lead to changes in bond angles and lengths, as well as altered rotational barriers around key bonds. This can lock the molecule into a specific conformation that may be more or less favorable for binding to a biological target. Computational studies, in conjunction with experimental techniques like NMR, are valuable tools for understanding the conformational preferences of these isosteric analogues.
Ligand Design Strategies Incorporating this compound Motifs (e.g., for lanthanide complexes)
The structural motifs present in this compound, particularly the N-acylated amino acid core, make it an attractive building block for the design of ligands for metal complexes, including those of the lanthanides. The amide carbonyl oxygen and potentially other heteroatoms can act as coordination sites for metal ions.
The design of ligands for lanthanide complexes often focuses on creating a stable coordination environment that can sensitize the lanthanide's luminescence or impart other desirable properties. N-acyl amino acid derivatives have been shown to be effective in this regard. For example, N-acylated diphenylalanine conjugates have been used to form organo-hydrogels in the presence of terbium(III) ions. rsc.org In these systems, the peptide-based ligands self-assemble and coordinate with the lanthanide ions, leading to enhanced fluorescence. rsc.org
This principle can be applied to the design of ligands incorporating the this compound motif. The N-benzyl and N-methyl groups can be varied to tune the steric and electronic properties of the ligand, thereby influencing the coordination geometry and photophysical properties of the resulting lanthanide complex. The methoxy group could also potentially be involved in coordination or could be functionalized to introduce additional donor atoms. By strategically modifying the this compound scaffold, it is possible to create a family of ligands with tailored properties for specific applications in areas such as bioimaging, sensing, and catalysis.
| Compound Name |
|---|
| This compound |
| N-benzyl-2-acetamidopropionamide |
| N-benzyl-2-acetamido-3-methoxypropionamide |
| N-benzyl-2-acetamido-3-ethoxypropionamide |
| N-benzyl 2,3-dimethoxypropionamide |
| N-acetyl-D-serine |
Mechanistic Elucidation of Biological and Chemical Interactions of N Benzyl 2 Methoxy N Methylacetamide
Investigation of Molecular Targets and Binding Mechanisms
No studies identifying the molecular targets or elucidating the binding mechanisms of N-benzyl-2-methoxy-N-methylacetamide have been found.
Enzyme Inhibition Pathways (e.g., Matrix Metalloproteinases, RNA-dependent RNA polymerase)
There is no available data on the inhibitory effects of this compound on any enzymes, including Matrix Metalloproteinases or RNA-dependent RNA polymerase.
Receptor Ligand Interactions and Specificity
Information regarding the interaction of this compound with any biological receptors is not present in the current scientific literature.
Cellular Level Response Studies (e.g., impact on cell viability, bacterial growth inhibition)
No research has been published detailing the effects of this compound on cell viability or its potential for bacterial growth inhibition.
Pathway Modulations in Biological Systems and Disease Models
There are no studies available that investigate the modulation of biological pathways by this compound in any biological system or disease model.
Quantitative Structure-Mechanism Relationships for this compound Analogues
No research has been conducted on the quantitative structure-mechanism relationships for analogues of this compound.
Table of Chemical Compounds Mentioned
Since no specific research findings could be presented, a table of mentioned compounds is not applicable.
Conclusion and Future Research Directions
Opportunities in Rational Design of N-benzyl-2-methoxy-N-methylacetamide-based Chemical Entities
The rational design of new chemical entities based on the this compound scaffold is an area ripe for exploration, should a biological activity or other useful property be identified for the parent molecule.
Table 1: Potential Areas for Rational Design
| Structural Moiety | Potential Modifications | Design Rationale |
| Benzyl (B1604629) Group | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring. | To explore structure-activity relationships (SARs) by modifying electronic and steric properties. |
| Methyl Group on Nitrogen | Replacement with larger alkyl or functionalized groups. | To probe the steric tolerance of a hypothetical binding site. |
| Methoxy (B1213986) Group | Conversion to other alkoxy groups or a hydroxyl group. | To alter hydrogen bonding capabilities and polarity. |
The successful application of rational design is contingent on identifying a lead property for this compound, which is currently lacking in the literature.
Integration of Advanced Methodologies for Comprehensive Understanding
A comprehensive understanding of this compound would necessitate the use of various advanced analytical and computational methodologies.
Spectroscopic and Analytical Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structure and purity of the synthesized compound.
Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, aiding in structural elucidation.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl stretch.
X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in the solid state, providing insights into bond lengths, bond angles, and intermolecular interactions.
Computational Chemistry:
Density Functional Theory (DFT) Calculations: To predict the molecule's electronic structure, vibrational frequencies, and NMR chemical shifts, which can be correlated with experimental data.
Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the molecule and its potential interactions with biological macromolecules.
Currently, there is no published data detailing the application of these advanced methodologies to this compound.
Potential for Novel Applications and Interdisciplinary Research Collaborations
The potential applications of this compound are currently unknown due to the absence of research into its biological or material properties. However, based on the structural motifs present in the molecule, some speculative areas for future investigation can be proposed.
Table 2: Hypothetical Research Areas and Interdisciplinary Collaborations
| Potential Application Area | Relevant Scientific Discipline | Justification based on Chemical Structure |
| Medicinal Chemistry | Pharmacology, Biochemistry | The amide linkage is a common feature in many biologically active compounds. The N-benzyl group is also present in numerous pharmaceuticals. |
| Agrochemicals | Agricultural Science, Entomology | Many pesticides and herbicides contain N-aryl and amide functionalities. |
| Materials Science | Polymer Chemistry, Materials Engineering | The molecule could potentially serve as a building block for novel polymers or as a plasticizer. |
These potential applications are purely hypothetical and would require extensive interdisciplinary research to be validated. The initiation of such research would first depend on the development of a reliable synthesis for this compound and a preliminary screening of its properties.
This compound represents a chemical entity that, despite being commercially available, has been largely overlooked by the scientific research community. This article has highlighted the significant gaps in our knowledge regarding its synthesis, functionalization, and potential applications. The challenges and opportunities discussed are largely based on extrapolation from general chemical principles due to the lack of specific data. Future research efforts are needed to synthesize and characterize this compound thoroughly, screen it for biological and material properties, and thereby uncover its potential utility. Such endeavors will undoubtedly require a multidisciplinary approach, integrating synthetic chemistry, advanced analytical techniques, and computational modeling to fully elucidate the properties of this intriguing yet understudied molecule.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-benzyl-2-methoxy-N-methylacetamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves reacting 2-methoxy-benzylamine with acetic acid derivatives (e.g., acetyl chloride or anhydride) under reflux in ethanol for 6 hours, followed by recrystallization to purify the product. Stoichiometric ratios (1:1 for amine:acid) and solvent selection (e.g., ethanol for solubility control) are critical for yield optimization .
- Key Parameters : Monitor reaction progress via TLC or LC-MS. Adjust reflux time (4–8 hours) based on intermediate stability. Recrystallization solvents (e.g., ethanol or ethyl acetate) influence crystal purity .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Core Techniques :
- NMR Spectroscopy : H and C NMR to confirm methoxy (-OCH), benzyl (-CH-CH), and acetamide (-N-C(O)-CH) groups. Chemical shifts for methoxy protons typically appear at δ 3.2–3.5 ppm .
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···O interactions) and confirm spatial arrangement of substituents .
- Mass Spectrometry : ESI-MS or HRMS to validate molecular ion [M+H] and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling elucidate the hydrogen-bonding interactions and electronic properties of this compound?
- Methods :
- DFT Calculations : Use B3LYP/6-31G(d) basis sets to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions .
- Molecular Docking : Study interactions with biological targets (e.g., enzymes) by simulating binding affinities and orientation using AutoDock Vina .
Q. How should researchers resolve contradictions in spectroscopic data during structural analysis?
- Case Study : Discrepancies in H NMR integration ratios may arise from dynamic processes (e.g., rotameric equilibria). Use variable-temperature NMR to stabilize conformers and assign peaks accurately .
- Cross-Validation : Combine XRD bond lengths/angles (e.g., C–O and N–C distances) with DFT-optimized geometries to resolve ambiguities .
Q. What strategies are effective for studying the compound’s supramolecular assembly in crystal lattices?
- Approach : Analyze XRD data for intermolecular interactions (e.g., π-π stacking of benzyl groups or C–H···O contacts). Software like Mercury (CCDC) can quantify interaction distances and angles .
- Thermal Analysis : DSC/TGA to correlate melting points (e.g., 69–70°C for similar analogs) with lattice stability .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Experimental Design :
- Derivatization : Modify substituents (e.g., replace methoxy with ethoxy or halogen groups) and assess activity changes using enzyme inhibition assays .
- Control Experiments : Compare with analogs like N-(4-methoxyphenyl)acetamide to isolate electronic vs. steric effects .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Precautions : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the acetamide group.
Data Contradiction Analysis
Q. How to address inconsistencies in synthetic yields across different batches?
- Troubleshooting :
- Purity of Reagents : Verify amine starting material purity via GC-MS. Trace moisture in solvents can hydrolyze intermediates .
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., DMAP) to accelerate amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
